7-bromo-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
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Overview
Description
7-Bromo-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of bromine and chlorine substituents on the pyrrolo[3,2-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the bromine and chlorine substituents onto the pyrrolo[3,2-c]pyridine scaffold . The reaction conditions often include the use of solvents like ethanol and acetic acid, with the reaction being carried out at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis approach, where multiple steps are combined into a single reaction vessel to improve efficiency and yield. This method often utilizes a combination of palladium-catalyzed reactions and intramolecular cyclization processes .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: Intramolecular cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, with reactions typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrrolo[3,2-c]pyridine derivatives .
Scientific Research Applications
7-Bromo-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and other diseases.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 7-bromo-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By inhibiting these receptors, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their migration and invasion .
Comparison with Similar Compounds
Pyrrolo[2,3-b]pyridine Derivatives: These compounds share a similar core structure but differ in the position and type of substituents.
Pyrrolopyrazine Derivatives: These compounds contain a pyrazine ring fused to the pyrrole ring and exhibit different biological activities.
Uniqueness: 7-Bromo-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs makes it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C7H6BrClN2 |
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Molecular Weight |
233.49 g/mol |
IUPAC Name |
7-bromo-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H6BrClN2/c8-5-6-4(1-2-10-6)3-11-7(5)9/h3,10H,1-2H2 |
InChI Key |
FCZOTPUVQHOSLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C(=NC=C21)Cl)Br |
Origin of Product |
United States |
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